molecular formula C11H23NO B13232586 1-[1-(Aminomethyl)-2-methylcyclopentyl]-2-methylpropan-1-ol

1-[1-(Aminomethyl)-2-methylcyclopentyl]-2-methylpropan-1-ol

Cat. No.: B13232586
M. Wt: 185.31 g/mol
InChI Key: LULPREOGKHGPMH-UHFFFAOYSA-N
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Description

1-[1-(Aminomethyl)-2-methylcyclopentyl]-2-methylpropan-1-ol is a complex organic compound with a unique structure that includes a cyclopentyl ring, an aminomethyl group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 1-[1-(Aminomethyl)-2-methylcyclopentyl]-2-methylpropan-1-ol can be achieved through a multi-step synthesis process. One common method involves the combination reaction of isobutene, chlorine, and methyl cyanide to form N-[1-(chloromethyl)propyl] acetyl chloroamine. This intermediate is then subjected to hydrolysis reactions to yield the final product .

Industrial Production Methods

For industrial production, the process is optimized to ensure high yield and purity. The use of readily available and cost-effective starting materials, along with efficient reaction conditions, makes this method suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-[1-(Aminomethyl)-2-methylcyclopentyl]-2-methylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amines or alcohols .

Scientific Research Applications

1-[1-(Aminomethyl)-2-methylcyclopentyl]-2-methylpropan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its role in various biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-[1-(Aminomethyl)-2-methylcyclopentyl]-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • **1-[1-(Aminomethyl)-2-methylcyclopentyl]-2-methylpropan-1-ol
  • **1-(Aminomethyl)cyclopentylmethanol
  • **1-(Aminomethyl)cyclopropylmethanol

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications .

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

1-[1-(aminomethyl)-2-methylcyclopentyl]-2-methylpropan-1-ol

InChI

InChI=1S/C11H23NO/c1-8(2)10(13)11(7-12)6-4-5-9(11)3/h8-10,13H,4-7,12H2,1-3H3

InChI Key

LULPREOGKHGPMH-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC1(CN)C(C(C)C)O

Origin of Product

United States

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